molecular formula C17H20N4O4S B11166886 1-(4-ethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166886
M. Wt: 376.4 g/mol
InChI Key: OUTCTLMKEJVOFL-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates using suitable coupling reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring are replaced by other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a similar structure but contains a triazole ring instead of a thiadiazole ring.

    4-(chloromethyl)-1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole: This compound also has a triazole ring and a chloromethyl group, making it structurally similar but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20N4O4S/c1-3-25-13-6-4-12(5-7-13)21-9-11(8-15(21)22)16(23)18-17-20-19-14(26-17)10-24-2/h4-7,11H,3,8-10H2,1-2H3,(H,18,20,23)

InChI Key

OUTCTLMKEJVOFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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